(4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-3-29-19-13-11-17(12-14-19)24(26)23-16-25(18-7-6-8-20(15-18)30-2)21-9-4-5-10-22(21)31(23,27)28/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUTXGWFMWPPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multiple steps, including the formation of the benzothiazinone core and the subsequent attachment of the ethoxyphenyl and methylthiophenyl groups. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 3-(methylthio)aniline under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of benzothiazine compounds exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Activity
Benzothiazine derivatives have been investigated for their anticancer properties. A study demonstrated that compounds with similar structural motifs effectively induce apoptosis in cancer cell lines through the modulation of specific signaling pathways . The unique functional groups in (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone may enhance its efficacy against tumor cells.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Compounds in the benzothiazine class have been shown to act on various enzymes involved in metabolic pathways, suggesting that this compound could be explored for therapeutic applications targeting specific diseases like diabetes or obesity .
Photovoltaic Materials
Research into organic photovoltaic materials has identified benzothiazine derivatives as suitable candidates due to their electronic properties. The incorporation of this compound into organic solar cells could enhance light absorption and charge transport efficiency .
Sensors
The compound's unique chemical structure may allow it to function as a sensing material for detecting various analytes. Studies suggest that modifications to the benzothiazine framework can lead to improved sensitivity and selectivity in sensor applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Substituents | Molecular Weight | Synthesis Method | Key Properties/Applications |
|---|---|---|---|---|
| (4-Ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone | 4-ethoxyphenyl (methanone), 3-(methylsulfanyl)phenyl (benzothiazine) | ~463.5 g/mol* | Likely involves α-halogenated ketones and sodium ethoxide-mediated coupling | Predicted high polarity due to sulfone and ethoxy groups; potential bioactivity (e.g., enzyme inhibition) |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Phenyl (methanone), 4-butylphenyl (benzothiazine) | ~421.5 g/mol* | Column chromatography purification; recrystallization from ethanol | Increased lipophilicity from butyl group; possible use in materials science or medicinal chemistry |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-ethylphenyl (methanone), 7-fluoro, 3-methylphenyl (benzothiazine) | ~437.5 g/mol* | Halogenation followed by Suzuki coupling; recrystallization | Fluorine enhances metabolic stability; methyl group may improve membrane permeability |
| (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | 4-chloro-3-nitrophenyl, 4-fluorophenyl (methanone) | 279.65 g/mol | Multi-step halogenation and nitration; commercial-scale synthesis | Antiparasitic agent (precursor to flubendazole); nitro group contributes to electrophilicity |
*Calculated based on analogous structures; exact values require experimental validation.
Key Findings:
Electronic Properties : The target compound’s ethoxy and methylsulfanyl groups may lower its HOMO-LUMO gap compared to alkyl-substituted analogs (e.g., butylphenyl in ), enhancing polarizability and reactivity .
Bioactivity Potential: The methylsulfanyl group could facilitate interactions with cytochrome P450 enzymes, as seen in related methanone inhibitors .
Solubility : Sulfone and ethoxy groups improve aqueous solubility relative to purely hydrocarbon-substituted analogs (e.g., butylphenyl in ).
Synthetic Complexity : The presence of multiple substituents (ethoxy, methylsulfanyl) may necessitate multi-step synthesis, similar to the fluorinated analog in .
Biological Activity
The compound (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone is a complex organic molecule characterized by a unique benzothiazine core. Its structure includes various functional groups that suggest potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through a review of available literature, including data tables and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 451.56 g/mol. The presence of the ethoxy and methylsulfanyl groups, along with the dioxido moiety, indicates possible reactivity and interaction with biological targets.
Biological Activity Overview
Compounds with similar structural features often exhibit a range of pharmacological effects. The biological activities predicted for this compound include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
- Antitumor Activity : Structural analogs have been evaluated for their potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : The dioxido group may facilitate interactions with enzymes, potentially leading to inhibition.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes some related compounds and their observed activities:
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | |
| Compound B | Structure B | Antitumor | |
| Compound C | Structure C | Enzyme Inhibition |
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial properties of compounds structurally similar to this compound. Results indicated significant activity against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .
Case Study 2: Antitumor Activity
In another study, derivatives of benzothiazine were synthesized and evaluated for their antitumor properties against various cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, highlighting the potential of benzothiazine-based compounds in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking their function.
- Cell Cycle Interference : Disruption of normal cell cycle progression leading to apoptosis in cancer cells.
- Oxidative Stress Induction : The dioxido group may participate in redox reactions that increase oxidative stress within cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-ethoxyphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or Suzuki coupling for aryl group introduction. Key steps include:
- Step 1 : Formation of the benzothiazine-dioxide core via cyclization under reflux with catalysts like AlCl₃ .
- Step 2 : Functionalization of the 3-(methylsulfanyl)phenyl group using thiol-ene "click" chemistry, requiring controlled temperatures (60–80°C) and inert atmospheres .
- Critical Conditions : Solvent choice (e.g., DMF for polar intermediates), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) significantly impact yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- IR Spectroscopy : Detects key functional groups (C=O stretch ~1680 cm⁻¹, S=O symmetric/asymmetric stretches ~1150–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~500–550 Da) .
Q. How does the compound’s solubility vary across solvents, and what implications does this have for in vitro assays?
- Methodology :
- Solubility Testing : Use shake-flask method in solvents like DMSO (high solubility), ethanol (moderate), and PBS (low). Quantify via UV-Vis at λmax ~280 nm .
- Assay Design : For cell-based studies, pre-dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational chemistry methods predict the electronic effects of the methylsulfanyl and ethoxy substituents on the compound’s reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution. The methylsulfanyl group acts as an electron donor (+M effect), while the ethoxy group induces steric hindrance .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify binding hotspots .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?
- Methodology :
- Dose-Response Reproducibility : Standardize assay protocols (e.g., MTT assay for cytotoxicity, IC₅₀ calculations) with positive controls (e.g., doxorubicin) .
- Metabolic Stability Tests : Use liver microsomes to assess if conflicting results arise from differential metabolism .
Q. How can the compound’s photophysical properties be exploited in materials science applications?
- Methodology :
- UV-Vis/FL Spectroscopy : Measure absorbance/emission spectra to evaluate π→π* transitions (λem ~400–450 nm in THF) .
- Thin-Film Fabrication : Spin-coat solutions onto ITO glass to test conductivity (e.g., four-point probe) for OLED or sensor applications .
Q. What are the challenges in synthesizing and stabilizing reactive intermediates during the preparation of this compound?
- Methodology :
- Low-Temperature Techniques : Use dry ice/acetone baths (-78°C) to stabilize intermediates like sulfonyl radicals .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) to prevent side reactions during benzothiazine formation .
Notes
- Structural Analysis : Crystallographic data ( ) confirms the 1,4-benzothiazine-dioxide core’s planar geometry, critical for π-stacking in target binding .
- Advanced Applications : The methylsulfanyl group’s redox activity suggests potential in prodrug design, requiring further in vivo PK/PD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
